Paravallarinol maleate
Description
Paravallarinol maleate is a pharmaceutical compound hypothesized to belong to the class of maleate salts, which are widely utilized in drug formulations to enhance solubility, stability, and bioavailability. Maleate salts, such as dexchlorpheniramine maleate and enalapril maleate, are integral to therapeutic applications due to their ability to form stable ionic bonds with active pharmaceutical ingredients (APIs) . Maleates typically exhibit high water solubility, making them suitable for oral or injectable formulations. For instance, dexchlorpheniramine maleate dissolves readily in water (1:1.1 ratio) and alcohol, a property critical for rapid drug absorption .
Properties
CAS No. |
102586-31-2 |
|---|---|
Molecular Formula |
C26H41NO6 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-13-(hydroxymethyl)-10-methyl-3-(methylamino)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C22H37NO2.C4H4O4/c1-14(25)18-6-7-20-17-5-4-15-12-16(23-3)8-10-21(15,2)19(17)9-11-22(18,20)13-24;5-3(6)1-2-4(7)8/h4,14,16-20,23-25H,5-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17+,18+,19-,20-,21-,22-;/m0./s1 |
InChI Key |
RIIFFSHBAJDVDY-WOLVGJDKSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC)C)CO)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)CO)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paravallarinol maleate typically involves the reaction of Paravallarinol with maleic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and recrystallization, to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Paravallarinol maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are frequently used, usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Paravallarinol maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Paravallarinol maleate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Solubility and Stability Profiles
*Inferred based on trends among maleate salts.
Key Findings :
- Maleate salts generally exhibit high water solubility, critical for drug delivery. Dexchlorphenamine maleate’s solubility profile (1:1.1 in water) underscores its suitability for oral formulations .
- Light sensitivity is common among pharmaceutical maleates (e.g., dexchlorphenamine and acepromazine), necessitating protective storage .
Self-Association and Micellization Behavior
Maleate salts exhibit varied self-association patterns, impacting their pharmacokinetics. For example:
- Mepyramine maleate , chlorpheniramine maleate , and brompheniramine maleate form polydisperse systems via step-wise association rather than micellization, lacking a defined critical micelle concentration (cmc) . This behavior may influence dissolution rates and bioavailability.
- Tripelennamine hydrochloride and pheniramine maleate show ambiguous micellar/non-micellar association, suggesting methodological limitations in detecting cmc .
Implications for this compound: If it shares structural similarities with these compounds, its self-association could follow a polydisperse model, affecting formulation stability.
Table 2: Bioavailability and Clinical Use
*Inferred from maleate salt trends.
Key Findings :
- Enalapril maleate’s bioavailability in combination tablets (with hydrochlorothiazide) demonstrates the efficacy of maleate salts in maintaining drug potency during absorption .
- Dexchlorphenamine maleate’s rapid solubility aligns with its fast-acting antihistaminic effects .
Industrial and Regulatory Considerations
- Diallyl maleate is employed in synthesizing allyl terpene maleate monomers, highlighting maleates’ versatility beyond pharmaceuticals .
- Regulatory rigor varies: Acepromazine maleate requires adherence to safety guidelines due to its veterinary use, while enalapril maleate/HCTZ undergoes stringent bioequivalence testing .
Q & A
Q. What strategies integrate this compound into combination therapies without pharmacokinetic interference?
- Methodological Answer : Conduct isobolographic analysis to assess synergistic/additive effects. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions (e.g., CYP3A4 inhibition). Validate with crossover trials in animal models, measuring AUC and Cmax for co-administered drugs .
Methodological Frameworks
- Literature Review : Prioritize studies indexed in PubMed/Google Scholar using keywords This compound + [synthesis, pharmacokinetics, toxicity]. Filter by citation count (≥20) and journal impact factor (≥3.0) to ensure authoritative sources .
- Data Contradiction Protocol : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting evidence. Replicate experiments under standardized conditions (e.g., OECD guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
